molecular formula C16H20N4O2S B287715 N'-[6-(3-isopropyl-5-methylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]formic hydrazide

N'-[6-(3-isopropyl-5-methylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]formic hydrazide

货号 B287715
分子量: 332.4 g/mol
InChI 键: SVJDBVMMMQEKPD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[6-(3-isopropyl-5-methylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]formic hydrazide, also known as Compound A, is a novel small molecule that has shown promising results in scientific research. It is a potent inhibitor of a specific protein known as PDE4, which is involved in the regulation of inflammation and immune responses.

作用机制

N'-[6-(3-isopropyl-5-methylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]formic hydrazide A selectively inhibits PDE4, which is an enzyme that breaks down cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, N'-[6-(3-isopropyl-5-methylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]formic hydrazide A increases the levels of cAMP, which in turn reduces inflammation and immune responses. Additionally, N'-[6-(3-isopropyl-5-methylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]formic hydrazide A has been shown to have anti-tumor effects by inhibiting the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N'-[6-(3-isopropyl-5-methylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]formic hydrazide A has been shown to have several biochemical and physiological effects, including reducing the production of pro-inflammatory cytokines, increasing the production of anti-inflammatory cytokines, and reducing the recruitment of immune cells to sites of inflammation. Additionally, N'-[6-(3-isopropyl-5-methylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]formic hydrazide A has been shown to improve lung function in preclinical models of asthma and COPD.

实验室实验的优点和局限性

One of the main advantages of using N'-[6-(3-isopropyl-5-methylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]formic hydrazide A in lab experiments is its high selectivity and potency for PDE4 inhibition. Additionally, N'-[6-(3-isopropyl-5-methylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]formic hydrazide A has good pharmacokinetic properties and can be administered orally or intravenously. However, one limitation of using N'-[6-(3-isopropyl-5-methylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]formic hydrazide A in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

未来方向

There are several future directions for the development and use of N'-[6-(3-isopropyl-5-methylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]formic hydrazide A in scientific research. One potential direction is the development of more potent and selective PDE4 inhibitors based on the structure of N'-[6-(3-isopropyl-5-methylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]formic hydrazide A. Additionally, further studies are needed to investigate the potential therapeutic effects of N'-[6-(3-isopropyl-5-methylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]formic hydrazide A in other inflammatory diseases and cancer types. Finally, the use of N'-[6-(3-isopropyl-5-methylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]formic hydrazide A in combination with other drugs or therapies should be explored to determine its potential synergistic effects.

合成方法

The synthesis of N'-[6-(3-isopropyl-5-methylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]formic hydrazide A involves several steps, including the reaction of 2-chloro-6-(3-isopropyl-5-methylphenoxy)pyrimidine with sodium methoxide, followed by the reaction of the resulting intermediate with methyl mercaptan. The final step involves the reaction of the intermediate product with formic hydrazide to yield N'-[6-(3-isopropyl-5-methylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]formic hydrazide A. The overall yield of the synthesis is approximately 20%.

科学研究应用

N'-[6-(3-isopropyl-5-methylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]formic hydrazide A has been extensively studied in preclinical models of inflammatory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and rheumatoid arthritis. In these models, N'-[6-(3-isopropyl-5-methylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]formic hydrazide A has been shown to reduce inflammation and improve lung function. Additionally, N'-[6-(3-isopropyl-5-methylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]formic hydrazide A has been shown to have potential therapeutic effects in the treatment of cancer, neurodegenerative diseases, and infectious diseases.

属性

产品名称

N'-[6-(3-isopropyl-5-methylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]formic hydrazide

分子式

C16H20N4O2S

分子量

332.4 g/mol

IUPAC 名称

N-[[6-(3-methyl-5-propan-2-ylphenoxy)-2-methylsulfanylpyrimidin-4-yl]amino]formamide

InChI

InChI=1S/C16H20N4O2S/c1-10(2)12-5-11(3)6-13(7-12)22-15-8-14(20-17-9-21)18-16(19-15)23-4/h5-10H,1-4H3,(H,17,21)(H,18,19,20)

InChI 键

SVJDBVMMMQEKPD-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)OC2=NC(=NC(=C2)NNC=O)SC)C(C)C

规范 SMILES

CC1=CC(=CC(=C1)OC2=NC(=NC(=C2)NNC=O)SC)C(C)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。